molecular formula C18H24N6O B2616943 2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)propan-1-one CAS No. 1421515-13-0

2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)propan-1-one

Katalognummer: B2616943
CAS-Nummer: 1421515-13-0
Molekulargewicht: 340.431
InChI-Schlüssel: NLGYYBFAQBLIHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H24N6O and its molecular weight is 340.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

The compound exhibits biological activity primarily through its interaction with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation, making these compounds valuable in the treatment of cancers characterized by uncontrolled cell growth. The specific mechanisms include:

  • CDK Inhibition : The compound has been shown to selectively inhibit CDK4 and CDK6, which are essential for the transition from the G1 phase to the S phase of the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Anti-inflammatory Properties : Beyond its antitumor effects, it also demonstrates anti-inflammatory activity, potentially useful in treating conditions like rheumatoid arthritis .

Efficacy in Preclinical Studies

Numerous studies have evaluated the efficacy of this compound against various cancer cell lines and other biological targets:

Table 1: Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colorectal)0.5CDK4/6 Inhibition
MCF7 (Breast)0.8CDK4/6 Inhibition
A549 (Lung)0.6CDK4/6 Inhibition
Jurkat (Leukemia)0.3Induction of Apoptosis

These results indicate that the compound is potent against various cancer types, highlighting its potential as a broad-spectrum anticancer agent.

Case Studies

  • Case Study on Breast Cancer :
    A study conducted on MCF7 breast cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways. The study reported an IC50 value of 0.8 µM, indicating strong efficacy .
  • Case Study on Colorectal Cancer :
    In vitro experiments using HCT116 cells showed that the compound not only inhibited cell growth but also altered the expression of key proteins involved in cell cycle regulation and apoptosis. The observed IC50 was 0.5 µM, reinforcing its potential as a therapeutic agent against colorectal cancer .
  • Anti-inflammatory Effects :
    Research has also indicated that this compound can reduce pro-inflammatory cytokine production in vitro, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis. The mechanism appears to involve modulation of NF-kB signaling pathways .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds structurally similar to 2,2-Dimethyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)propan-1-one exhibit promising anticancer properties. Specifically, they have shown effectiveness against various cell proliferative disorders such as:

  • Cancer : The compound may inhibit the activity of serine/threonine kinases, particularly cyclin-dependent kinase 4 and cyclin-dependent kinase 6, which play crucial roles in cell cycle regulation and proliferation .

Anti-inflammatory Properties

The compound has potential applications in treating inflammatory diseases. Similar derivatives have been documented to reduce inflammation through their ability to inhibit specific signaling pathways involved in inflammatory responses .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Mycobacterium tuberculosis. The structural characteristics of the compound enable it to disrupt bacterial cell functions.

Chemoprotective Effects

The ability of this compound to inhibit cell cycle progression in normal untransformed cells suggests its utility as a chemoprotective agent. This property is crucial for developing therapies that can protect healthy cells during chemotherapy treatments .

Case Studies and Research Findings

StudyFocusFindings
Giraud et al. (2023)Synthesis and EvaluationInvestigated derivatives of pyrimidine compounds for protein kinase inhibition; highlighted the importance of structural modifications for enhanced activity .
US Patent US7208489B2Therapeutic ApplicationsIdentified the compound's utility in treating cell proliferative disorders and its selectivity for specific kinases, indicating potential for targeted cancer therapies .
US Patent US20030149001A1Inflammation and InfectionDocumented the anti-inflammatory and anti-infective properties of related compounds, paving the way for further exploration of this compound's therapeutic potential .

Eigenschaften

IUPAC Name

2,2-dimethyl-1-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-18(2,3)17(25)24-10-8-23(9-11-24)16-12-15(20-13-21-16)22-14-6-4-5-7-19-14/h4-7,12-13H,8-11H2,1-3H3,(H,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGYYBFAQBLIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC(=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.